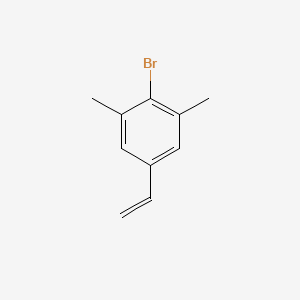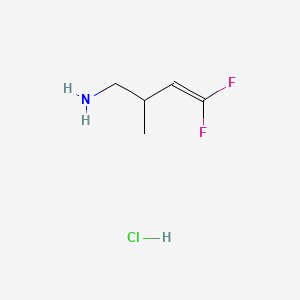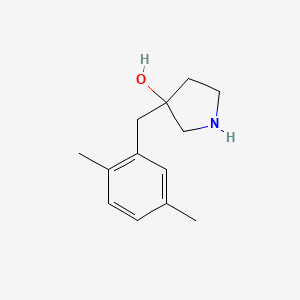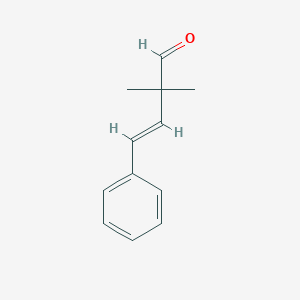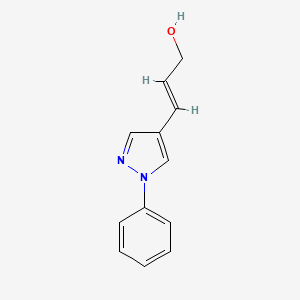
3-(1-Phenyl-1h-pyrazol-4-yl)prop-2-en-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This compound is characterized by the presence of a phenyl group attached to the pyrazole ring and a propenol side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 1-phenyl-1H-pyrazole-4-carboxaldehyde and an appropriate acetophenone derivative in the presence of a base such as sodium hydroxide in ethanol. The reaction mixture is stirred at room temperature for several hours, followed by acidification to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The double bond in the propenol side chain can be reduced to form the saturated alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products Formed
Oxidation: 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-one.
Reduction: 3-(1-Phenyl-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential as a pharmacophore in drug design.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
相似化合物的比较
Similar Compounds
3-(1-Phenyl-1H-pyrazol-4-yl)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydroxyl group.
3-(4-Methyl-1H-pyrazol-1-yl)propanoic acid: Contains a methyl group on the pyrazole ring.
3-(1-Phenyl-1H-pyrazol-4-yl)benzoic acid: Features a benzoic acid group instead of the propenol side chain.
Uniqueness
3-(1-Phenyl-1H-pyrazol-4-yl)prop-2-en-1-ol is unique due to its combination of a phenyl-pyrazole core with a propenol side chain. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for further research and development.
属性
分子式 |
C12H12N2O |
|---|---|
分子量 |
200.24 g/mol |
IUPAC 名称 |
(E)-3-(1-phenylpyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C12H12N2O/c15-8-4-5-11-9-13-14(10-11)12-6-2-1-3-7-12/h1-7,9-10,15H,8H2/b5-4+ |
InChI 键 |
QUAYXVJGPJUNAA-SNAWJCMRSA-N |
手性 SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)/C=C/CO |
规范 SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C=CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


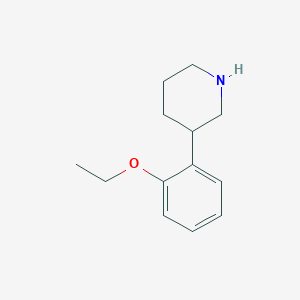

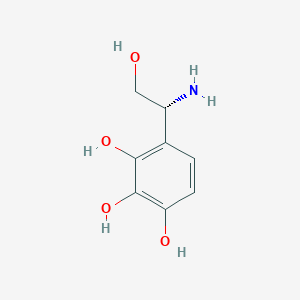
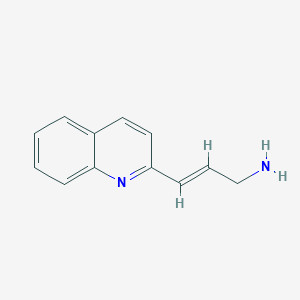
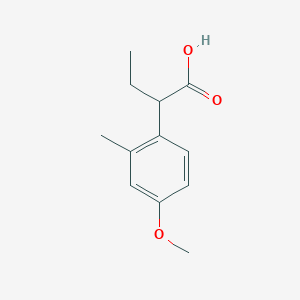
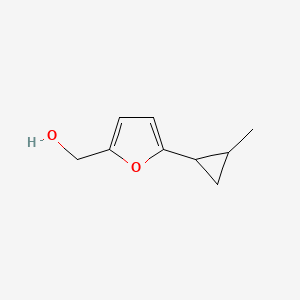
![4-[(1,3-Thiazol-2-yl)methyl]benzaldehyde](/img/structure/B13603569.png)

